7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O4 and its molecular weight is 447.92. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Research on similar chemical structures has led to the synthesis of various heterocyclic systems. For example, Dotsenko, Sventukh, and Krivokolysko (2012) explored the alkylation of 3-cyanopyridine-2(1H)-thiones to form pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives, showcasing a method to create complex heterocyclic systems (Dotsenko, Sventukh, & Krivokolysko, 2012).
Pharmacological Evaluation
Research by Chłoń-Rzepa et al. (2013) on purine-2,6-dione derivatives, which are structurally related, indicated their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, offering insights into their psychotropic activity (Chłoń-Rzepa et al., 2013).
Analgesic Activity
A study by Zygmunt, Chłoń-Rzepa, Sapa, and Pawłowski (2015) investigated the analgesic activity of purin-7-yl derivatives, highlighting the role of such compounds in developing new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Synthesis and Structure
Brook, Haltiwanger, and Koch (1992) described the synthesis and structure of 3-(Chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one, which shares similarities with the target compound, demonstrating the process of constructing and understanding complex chemical structures (Brook, Haltiwanger, & Koch, 1992).
Cardiovascular Activity
Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, and Maciag (2004) synthesized derivatives of purine-diones and tested them for cardiovascular activity, providing a foundation for understanding the biological implications of similar compounds (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Spectral and Photophysical Properties
Wenska, Koput, Insińska-Rak, Golankiewicz, Gośliński, and Ostrowski (2004) explored the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, which is crucial for understanding the behavior of the target compound under different physical conditions (Wenska et al., 2004).
Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O4/c1-13-4-3-9-26(10-13)20-23-18-17(19(29)24-21(30)25(18)2)27(20)11-15(28)12-31-16-7-5-14(22)6-8-16/h5-8,13,15,28H,3-4,9-12H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFOBQWRHHJLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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